7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one
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Description
7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one is a useful research compound. Its molecular formula is C15H19BFNO3 and its molecular weight is 291.13. The purity is usually 95%.
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Scientific Research Applications
Hydrolysis and Structural Characterization
- The compound undergoes rapid hydrolysis in air, leading to the formation of (quinolinium-8-yl)trihydroxyborate zwitterion or anhydride depending on the hydrolysis conditions. These hydrolysis products have been structurally characterized, providing insights into their potential applications in chemical synthesis and material science (Son et al., 2015).
Synthesis and Crystallographic Analysis
- The synthesis of compounds related to 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one, using a three-step substitution reaction, has been achieved. The structures were confirmed by various spectroscopic methods and crystallographic analysis. This research is significant in the field of organic synthesis and could be applied to the development of new pharmaceuticals or materials (Huang et al., 2021).
Suzuki Cross-Coupling Reaction
- A methodology based on Suzuki cross-coupling reaction has been developed for the introduction of aryl and vinyl substituents in the 5 or 7 position of 8-hydroxyquinoline. This technique could have broad applications in the synthesis of complex organic molecules, especially in pharmaceutical and agrochemical industries (Babudri et al., 2006).
Fluorinated Compounds and Antibacterial Activities
- The synthesis of various fluorinated compounds, including ones related to this compound, has shown significant antibacterial properties. This research could contribute to the development of new antibiotics and treatments for bacterial infections (Stefancich et al., 1985).
Properties
IUPAC Name |
7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BFNO3/c1-14(2)15(3,4)21-16(20-14)10-7-9-5-6-13(19)18-12(9)8-11(10)17/h7-8H,5-6H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUNMLHMOAQDHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)NC(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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